molecular formula C13H11FN2O2 B11669286 N'-[(1E)-1-(4-fluorophenyl)ethylidene]furan-2-carbohydrazide

N'-[(1E)-1-(4-fluorophenyl)ethylidene]furan-2-carbohydrazide

Cat. No.: B11669286
M. Wt: 246.24 g/mol
InChI Key: XEAYHWBKOVYHNN-OQLLNIDSSA-N
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Description

N’-[(1E)-1-(4-fluorophenyl)ethylidene]furan-2-carbohydrazide: is a chemical compound with the molecular formula C13H11FN2O2 It is characterized by the presence of a furan ring, a fluorophenyl group, and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(4-fluorophenyl)ethylidene]furan-2-carbohydrazide typically involves the condensation reaction between 4-fluoroacetophenone and furan-2-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(1E)-1-(4-fluorophenyl)ethylidene]furan-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(4-fluorophenyl)ethylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N’-[(1E)-1-(4-fluorophenyl)ethylidene]furan-2-carbohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(4-fluorophenyl)ethylidene]furan-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-1-(4-fluorophenyl)ethylidene]methoxycarbohydrazide
  • N’-[(1E)-1-(4-fluorophenyl)ethylidene]-5-methoxy-1H-indole-2-carbohydrazide
  • N’-[(1E)-(4–Fluorophenyl)methylidene]adamantane-1-carbohydrazide

Uniqueness

N’-[(1E)-1-(4-fluorophenyl)ethylidene]furan-2-carbohydrazide is unique due to its specific combination of a furan ring and a fluorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C13H11FN2O2

Molecular Weight

246.24 g/mol

IUPAC Name

N-[(E)-1-(4-fluorophenyl)ethylideneamino]furan-2-carboxamide

InChI

InChI=1S/C13H11FN2O2/c1-9(10-4-6-11(14)7-5-10)15-16-13(17)12-3-2-8-18-12/h2-8H,1H3,(H,16,17)/b15-9+

InChI Key

XEAYHWBKOVYHNN-OQLLNIDSSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CO1)/C2=CC=C(C=C2)F

Canonical SMILES

CC(=NNC(=O)C1=CC=CO1)C2=CC=C(C=C2)F

Origin of Product

United States

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